7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
CAS No.: 299916-83-9
Cat. No.: VC19760016
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine - 299916-83-9](/images/structure/VC19760016.png)
Specification
CAS No. | 299916-83-9 |
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Molecular Formula | C7H6BrN3O |
Molecular Weight | 228.05 g/mol |
IUPAC Name | 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine |
Standard InChI | InChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3 |
Standard InChI Key | HDGCDOWEEODMGH-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=NC2=C1NC=C2Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic pyrrolo[3,2-d]pyrimidine scaffold, comprising a five-membered pyrrole ring fused to a six-membered pyrimidine ring. Key substituents include:
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Methoxy group at position 4, influencing electronic properties and solubility .
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Hydrogen at position 5, leaving the nitrogen atom available for functionalization.
The SMILES notation and InChIKey confirm its stereoelectronic profile .
Comparative Analysis of Analogues
Structural analogues highlight the impact of substituents on reactivity and bioactivity:
Synthesis and Functionalization
Key Synthetic Routes
The synthesis of 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves halogenation and substitution reactions:
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Core Formation: Cyclization of pyrimidine precursors with pyrrole derivatives under microwave irradiation or thermal conditions .
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Bromination: Electrophilic aromatic substitution using bromosuccinimide (NIS) at position 7 .
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Methoxy Introduction: Alkylation with methyl iodide or dimethyl sulfate in the presence of a base.
For example, iodination of 4,6-diaminopyrimidine followed by Sonogashira coupling yields intermediates amenable to bromination .
Late-Stage Modifications
The bromine atom at position 7 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups . The methoxy group can be demethylated to a hydroxyl group under acidic conditions, enabling further derivatization.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy group .
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Stability: Stable under ambient conditions but sensitive to strong oxidizing agents .
Spectroscopic Data
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NMR: NMR (DMSO-) exhibits signals at δ 9.11 (s, 1H, H-2), 8.90 (s, 1H, H-6), and 3.90 (s, 3H, OCH3) .
Applications in Drug Discovery
Building Block Utility
As a "chemical building block," this compound is used to synthesize:
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Multi-target kinase inhibitors: Via Suzuki couplings with boronic acids .
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Antiviral agents: Modifications at position 7 disrupt nucleotide synthesis pathways .
Case Study: FLT3 Inhibition
A derivative with a naphthyl group at position 5 (IC = 40 nM) demonstrates selectivity for FLT3, a kinase implicated in acute myeloid leukemia .
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